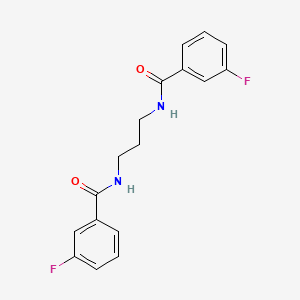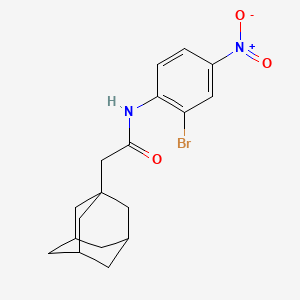
N,N'-1,3-propanediylbis(3-fluorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,3-propanediylbis(3-fluorobenzamide), also known as FP1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FP1 is a small molecule that belongs to the class of amides and is composed of two 3-fluorobenzamide units connected by a 1,3-propanediyl linker.
Wissenschaftliche Forschungsanwendungen
N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to have potential as a therapeutic agent in several areas of scientific research. One of the most promising applications of N,N'-1,3-propanediylbis(3-fluorobenzamide) is in the treatment of cancer. N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to enhance the effectiveness of chemotherapy drugs, making it a potentially valuable adjunct therapy.
N,N'-1,3-propanediylbis(3-fluorobenzamide) has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to reduce inflammation in animal models of these diseases, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N,N'-1,3-propanediylbis(3-fluorobenzamide) is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and inflammation. Specifically, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to reduce oxidative stress, which is a key contributor to many diseases. Additionally, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to improve insulin sensitivity, making it a potential therapy for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-1,3-propanediylbis(3-fluorobenzamide) is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. Additionally, N,N'-1,3-propanediylbis(3-fluorobenzamide) has been shown to have low toxicity, making it a safe compound to work with.
However, there are also limitations to working with N,N'-1,3-propanediylbis(3-fluorobenzamide). One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N,N'-1,3-propanediylbis(3-fluorobenzamide) is not fully understood, which can make it difficult to design experiments to test its effectiveness in specific contexts.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,3-propanediylbis(3-fluorobenzamide). One area of interest is in the development of new cancer therapies that incorporate N,N'-1,3-propanediylbis(3-fluorobenzamide). Additionally, further research on the anti-inflammatory properties of N,N'-1,3-propanediylbis(3-fluorobenzamide) could lead to the development of new treatments for inflammatory diseases.
Another area of interest is in the development of new synthetic methods for N,N'-1,3-propanediylbis(3-fluorobenzamide) that could improve its solubility and make it easier to work with in laboratory experiments. Additionally, further research on the mechanism of action of N,N'-1,3-propanediylbis(3-fluorobenzamide) could lead to the development of more targeted therapies that are tailored to specific diseases or conditions.
Synthesemethoden
The synthesis of N,N'-1,3-propanediylbis(3-fluorobenzamide) involves the reaction of 3-fluorobenzoic acid with 1,3-propanediol and thionyl chloride to form 1,3-dichloropropane. This intermediate is then reacted with 3-fluorobenzamide to yield N,N'-1,3-propanediylbis(3-fluorobenzamide). The synthesis of N,N'-1,3-propanediylbis(3-fluorobenzamide) is a relatively straightforward process that can be accomplished using standard laboratory techniques.
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZIQOOIXFJFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)


![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5177792.png)
![1-methoxy-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5177795.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5177803.png)
![(2R*,6S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5177809.png)

![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)
![3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)
